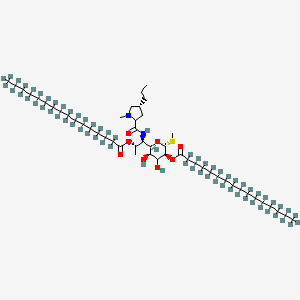
7-Epi-lincomycin 2,7-Dipalmitate-d62
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Epi-lincomycin 2,7-Dipalmitate-d62 is a stable isotope-labeled compound used primarily in proteomics research. It is a derivative of lincomycin, a well-known antibiotic, and is characterized by its molecular formula C50H32D62N2O8S and a molecular weight of 945.74 . This compound is not intended for diagnostic or therapeutic use but is valuable in scientific research.
准备方法
The preparation of 7-Epi-lincomycin 2,7-Dipalmitate-d62 involves synthetic routes that typically include the esterification of lincomycin with palmitic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired dipalmitate ester. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
化学反应分析
7-Epi-lincomycin 2,7-Dipalmitate-d62 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .
科学研究应用
7-Epi-lincomycin 2,7-Dipalmitate-d62 is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference material in analytical chemistry for the study of reaction mechanisms and compound stability.
Biology: The compound is used in proteomics to study protein interactions and modifications.
Medicine: While not used therapeutically, it aids in the development of new antibiotics and the study of bacterial resistance.
作用机制
The mechanism of action of 7-Epi-lincomycin 2,7-Dipalmitate-d62 involves its interaction with bacterial ribosomes, similar to lincomycin. It inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of peptide chains. This action disrupts bacterial growth and replication.
相似化合物的比较
7-Epi-lincomycin 2,7-Dipalmitate-d62 can be compared with other similar compounds such as:
Lincomycin 2-Palmitate: A monoester with similar antibacterial properties but different pharmacokinetics.
Lincomycin: The parent compound, widely used as an antibiotic.
Clindamycin: A derivative of lincomycin with enhanced antibacterial activity and different clinical applications.
属性
分子式 |
C50H94N2O8S |
|---|---|
分子量 |
945.7 g/mol |
IUPAC 名称 |
[(2R,3S,5R,6R)-6-[(1R,2S)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-1-[[(4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
InChI |
InChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40+,41?,44+,45+,46?,47+,48-,50+/m0/s1/i1D3,2D3,7D2,8D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,35D2,36D2 |
InChI 键 |
GPOWABJRHPQHAC-YKLSNXGDSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@H]1[C@H](O[C@@H]([C@@H](C1O)O)[C@@H]([C@H](C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])NC(=O)C2C[C@H](CN2C)CCC)SC |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


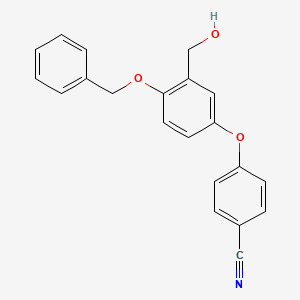
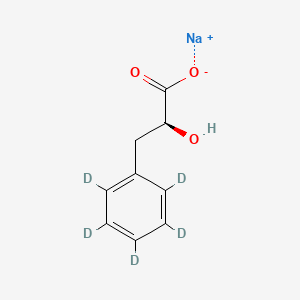
![1-(5-Methoxy-1-(1-(5-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carbonyl)-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid](/img/structure/B13851395.png)
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)

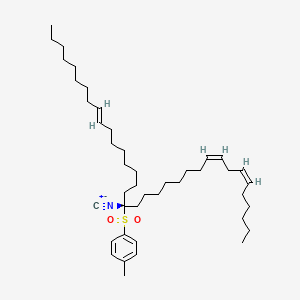
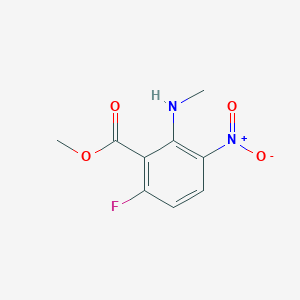
![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
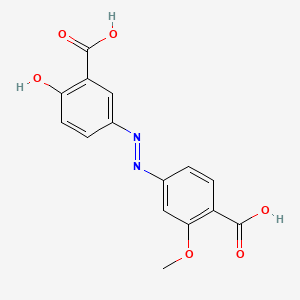

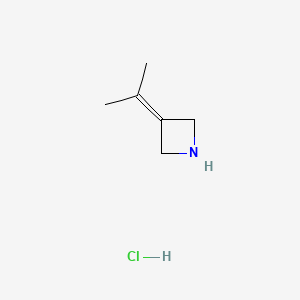
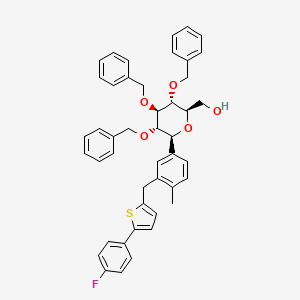
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
